Diethyl (4-Chloro-2-fluorophenyl)phosphonate

Description

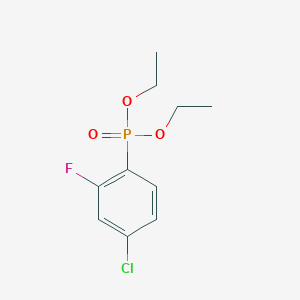

Diethyl (4-Chloro-2-fluorophenyl)phosphonate is an organophosphorus compound characterized by a phosphonate ester group attached to a substituted aromatic ring. Its molecular formula is C₁₀H₁₂ClFO₃P, with a molecular weight of 265.63 g/mol (inferred from structural analogs in ). The compound features a 4-chloro-2-fluorophenyl moiety, where the chlorine and fluorine substituents introduce electron-withdrawing effects, influencing its reactivity and stability. Phosphonates like this are widely utilized in organic synthesis, agrochemicals, and flame-retardant applications due to their ability to act as phosphorylating agents or precursors to bioactive molecules .

Properties

Molecular Formula |

C10H13ClFO3P |

|---|---|

Molecular Weight |

266.63 g/mol |

IUPAC Name |

4-chloro-1-diethoxyphosphoryl-2-fluorobenzene |

InChI |

InChI=1S/C10H13ClFO3P/c1-3-14-16(13,15-4-2)10-6-5-8(11)7-9(10)12/h5-7H,3-4H2,1-2H3 |

InChI Key |

JGEFWYPYXAPZRY-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C1=C(C=C(C=C1)Cl)F)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (4-Chloro-2-fluorophenyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with 4-chloro-2-fluorobenzyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions and yields the desired phosphonate ester .

Another method involves the use of palladium-catalyzed cross-coupling reactions. For example, the reaction of diethyl phosphite with 4-chloro-2-fluorophenyl iodide in the presence of a palladium catalyst and a suitable ligand can produce the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These processes often utilize optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. The use of automated systems and advanced purification techniques ensures the efficient production of high-quality compounds .

Chemical Reactions Analysis

Types of Reactions

Diethyl (4-Chloro-2-fluorophenyl)phosphonate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation to form phosphonic acid derivatives or reduction to produce phosphine derivatives.

Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. Reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include substituted phosphonates with different functional groups replacing the chlorine or fluorine atoms.

Oxidation: Products include phosphonic acids and their derivatives.

Reduction: Products include phosphine derivatives and other reduced forms of the compound.

Scientific Research Applications

Diethyl (4-Chloro-2-fluorophenyl)phosphonate has several scientific research applications:

Organic Synthesis: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is investigated for its potential as a precursor in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor modulators.

Material Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of diethyl (4-Chloro-2-fluorophenyl)phosphonate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes with their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogs, their molecular properties, and applications:

Note: Molecular weight calculated based on structural similarity to and .

Thermal and Physical Properties

- Thermal Stability: Chlorine and fluorine substituents increase thermal stability compared to non-halogenated analogs (e.g., Diethyl ethylphosphonite, CAS 2651-85-6), which degrade faster under heat .

- Solubility : The title compound is likely less polar than hydroxyl-containing analogs (e.g., Diethyl (hydroxymethyl)phosphonate), enhancing solubility in organic solvents like toluene or dichloromethane .

Market and Commercial Viability

- Diethyl (hydroxymethyl)phosphonate has a well-established market in flame retardants, with production trends tied to polymer industries . The title compound’s niche applications in agrochemicals may limit its commercial scale compared to broader-use analogs.

Biological Activity

Diethyl (4-chloro-2-fluorophenyl)phosphonate is a phosphonate compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological effects, and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of diethyl phosphite with 4-chloro-2-fluorobenzyl bromide through a nucleophilic substitution reaction. This method has been optimized to achieve high yields and purity, making it suitable for further biological evaluations. The general reaction scheme can be summarized as follows:

Anticancer Properties

Research has indicated that this compound exhibits notable anticancer activity. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines. For instance, a study reported that compounds similar to this compound showed IC50 values in the range of 2.5 µM to 157.6 µM against U2OS cells, indicating significant inhibitory activity .

Table 1: Cytotoxicity Data Against U2OS Cells

| Compound | IC50 (µM) |

|---|---|

| This compound | TBD |

| Compound 4x | 2.5 ± 0.2 |

| Compound 4a | >200 |

| Compound 4d | >200 |

The mechanism by which this compound exerts its anticancer effects may involve apoptosis induction in tumor cells. Observations from cell morphology changes, such as pycnosis and membrane blebbing, suggest that treated cells undergo apoptotic processes .

Antiviral Activity

In addition to its anticancer properties, this compound has been investigated for antiviral applications. A study highlighted the compound's potential as an inhibitor of various viral strains, with specific focus on its activity against retroviruses . The compound demonstrated significant antiviral efficacy at micromolar concentrations.

Case Studies and Research Findings

- Study on Anticancer Activity : A recent study evaluated a series of phosphonates including this compound against human cancer cell lines. The results indicated promising cytotoxicity, particularly in leukemia and solid tumor models .

- Antiviral Efficacy : Another research effort focused on the antiviral properties of phosphonates, revealing that derivatives including this compound exhibited significant inhibition of HIV replication in cell cultures .

- Structure-Activity Relationship : Investigations into the structure-activity relationship (SAR) of phosphonates have shown that modifications to the aromatic ring can enhance biological activity. The presence of halogen substituents like chlorine and fluorine plays a crucial role in modulating the compound's potency against various biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.